molecular formula C10H15NO3 B2566074 2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester CAS No. 1243198-98-2

2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester

Cat. No.: B2566074
CAS No.: 1243198-98-2
M. Wt: 197.234
InChI Key: UIRPTEVVNFVKCS-UHFFFAOYSA-N
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Description

2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H15NO3 It is a derivative of pyrroline, a five-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrroline derivatives with formylating agents. One common method is the formylation of 3-pyrroline-1-carboxylic acid tert-butyl ester using formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 2-Formyl-3-pyrroline-1-carboxylic acid

    Reduction: 2-Hydroxymethyl-3-pyrroline-1-carboxylic acid tert-butyl ester

    Substitution: Various substituted pyrroline derivatives

Scientific Research Applications

2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-2-pyrroline-1-carboxylic acid methyl ester
  • 2-Formyl-3-pyrroline-1-carboxylic acid ethyl ester
  • 2-Formyl-3-pyrroline-1-carboxylic acid isopropyl ester

Uniqueness

2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester is unique due to its specific ester group, which provides distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role. Additionally, the tert-butyl ester group offers increased stability compared to other ester derivatives, making it more suitable for certain applications.

Properties

IUPAC Name

tert-butyl 2-formyl-2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPTEVVNFVKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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